Pactimibe sulfate

ACAT Inhibition Enzymology Potency

Researchers requiring a validated dual ACAT1/2 inhibitor reference standard often face variability in reported potencies and unreliable in vivo correlation. Pactimibe sulfate (CS-505) eliminates this uncertainty through rigorously characterized ACAT1/2 dual inhibition (IC50 4.9/3.0 μM) and a proven in vivo benchmark: 0.1% w/w dietary admixture reduced early atherosclerotic lesions by 90% in apoE-/- mice, outperforming avasimibe (40-50% reduction). • Dual ACAT1/2 inhibition with balanced micromolar potency • Hemisulfate salt ensures low lipophilicity and high water solubility for reproducible oral dosing • Reliable pharmacokinetics: Cmax 0.9 μg/mL at 10 mg/kg PO in rats. Supplied with full QC documentation. Immediate global shipment.

Molecular Formula C50H82N4O10S
Molecular Weight 931.3 g/mol
CAS No. 608510-47-0
Cat. No. B1245523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePactimibe sulfate
CAS608510-47-0
Synonyms(7-(2,2-dimethylpropanamido)-4,6-dimethyl-1-octylindolin-5-yl)acetic acid hemisulfate
CS-505
pactimibe
pactimibe sulfate
Molecular FormulaC50H82N4O10S
Molecular Weight931.3 g/mol
Structural Identifiers
SMILESCCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O
InChIInChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4)
InChIKeyMKJQESRCXYYHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pactimibe Sulfate (CS-505): Dual ACAT1/2 Inhibitor


Pactimibe sulfate (CS-505) is a dual acyl-coenzyme A:cholesterol acyltransferase (ACAT) 1 and 2 inhibitor, characterized by IC50 values of 4.9 μM and 3.0 μM for human ACAT1 and ACAT2, respectively [1]. This indoline-based molecule was specifically developed as a hemisulfate salt to confer low lipophilicity and high water solubility, addressing the pharmacokinetic limitations observed with earlier-generation ACAT inhibitors [2].

Inhibition Profile Dual ACAT1/2 inhibition study fit
Formulation Hemisulfate salt with low lipophilicity, high aqueous solubility
Tool Compound Use Oral administration research in rodent atherosclerosis models

Risks of Pactimibe Sulfate (CS-505) Substitution


Direct substitution of pactimibe sulfate with alternative ACAT inhibitors is scientifically unsound due to critical divergence in ACAT1/2 dual inhibition potency, isoform selectivity, and the unique physicochemical properties that dictate oral bioavailability and tissue distribution. Unlike pactimibe sulfate, which exhibits nearly balanced ACAT1/2 inhibition at micromolar concentrations, other in-class agents display markedly different potency profiles (e.g., avasimibe is significantly less potent) or selective inhibition (e.g., K-604 is a highly selective ACAT1 inhibitor). Furthermore, the clinical trial outcomes for pactimibe sulfate—including a notable increase in cardiovascular events and lack of efficacy in atherosclerosis regression—are compound-specific and cannot be extrapolated to other ACAT inhibitors [1][2].

Dual ACAT1/2 Inhibitor
Pactimibe sulfate: nearly balanced ACAT1/2 inhibition (ratio ~1.3)
Selective ACAT1 inhibitor (e.g., K-604) may shift plaque response and isoform interpretation
Oral Bioavailability
Hemisulfate salt: designed for high water solubility and good oral absorption
Earlier indoline-based ACAT inhibitors may have poor oral absorption and require higher doses
Clinical Trial Outcome
Compound-specific cardiovascular event increase (CAPTIVATE trial)
Do not extrapolate pactimibe adverse endpoint profiles to other in-class agents

Pactimibe Sulfate (CS-505) vs. Comparators


Dual ACAT1/2 Inhibition vs. Avasimibe

Pactimibe sulfate exhibits dual inhibition of human ACAT1 and ACAT2 with IC50 values of 4.9 μM and 3.0 μM, respectively, which is significantly more potent than the reference ACAT inhibitor avasimibe (IC50 ACAT1: 24 μM, ACAT2: 9.2 μM) [1]. The quantified difference represents an approximately 4.9-fold greater potency for ACAT1 and a 3.1-fold greater potency for ACAT2 [1][2].

Dual ACAT1/2 Inhibition vs. Avasimibe
Head-to-head
ACAT1 IC50: 4.9 μM vs 24 μM (4.9-fold difference). ACAT2 IC50: 3.0 μM vs 9.2 μM.
Supports dual ACAT1/2 inhibition profiling
Human ACAT overexpressing CHO cells, in vitro
ACAT Inhibition Enzymology Potency

Dual vs. Selective ACAT1 Inhibition: K-604

In a direct head-to-head comparison, pactimibe sulfate was evaluated against the selective ACAT1 inhibitor K-604. Pactimibe exhibited IC50 values of 3.14 μM and 4.09 μM for ACAT1 and ACAT2, respectively, representing a dual inhibition profile. In contrast, K-604 demonstrated a highly selective ACAT1 inhibition with an IC50 of 0.041 μM versus 9.25 μM for ACAT2, a selectivity ratio of >225-fold [1].

Dual vs. Selective ACAT1: K-604
Head-to-head
Selectivity ratio difference >170-fold. Pactimibe ACAT1/2 ratio ~1.3 vs K-604 ratio >225.
Isoform-selectivity assay context differs markedly
Human ACAT1/2 overexpressing CHO cells
ACAT Isoform Selectivity Atherosclerosis Plaque Stability

Atherosclerotic Lesion Reduction vs. Avasimibe

In apolipoprotein E-deficient (apoE-/-) mice, a direct comparison revealed that 0.1% (w/w) pactimibe sulfate (CS-505) reduced early atherosclerotic lesions by 90%, whereas treatment with avasimibe (CI-1011) at either 0.1% or 0.3% (w/w) achieved only a 40-50% reduction, despite all treatments producing a similar 43-48% reduction in plasma cholesterol [1]. In advanced lesions, 0.1% CS-505 produced a 77% reduction compared to a 54% reduction for 0.1% avasimibe [1].

Lesion Reduction vs. Avasimibe
Head-to-head
Early lesion reduction: 90% (CS-505) vs 40-50% (avasimibe). Advanced lesions: 77% vs 54%.
Model-response endpoint context for plaque studies
apoE-/- mice, 12-week treatment, cholesterol lowering matched
In Vivo Efficacy Atherosclerosis Animal Model

Lipophilicity & Water Solubility

Pactimibe sulfate was specifically designed as a hemisulfate salt to improve upon the poor oral bioavailability of earlier indoline-based ACAT inhibitors. The compound is characterized by low lipophilicity and high water solubility [1]. This design resulted in good oral absorption and an IC50 of 0.3 μM for inhibiting foam cell formation in THP-1 cells [1].

Lipophilicity & Water Solubility
Class-level inference
Low lipophilicity, high water solubility. Foam cell IC50: 0.3 μM. Cmax: 0.9 μg/mL (rat, 10 mg/kg p.o.).
Supports oral route selection, property review
Data to verify for specific protocol; THP-1 cell model
Physicochemical Properties Oral Bioavailability Formulation

CAPTIVATE Trial Cardiovascular Outcomes

In the Phase 3 CAPTIVATE trial (NCT00151788), pactimibe sulfate (100 mg/d) was compared to placebo in 892 patients with familial hypercholesterolemia. The trial was terminated early due to lack of efficacy. After 6 months, LDL-C increased by 7.3% with pactimibe versus 1.4% with placebo (P = .001) [1]. The primary endpoint of maximum carotid intima-media thickness (CIMT) showed no treatment effect (difference, 0.004 mm; P = .64), while mean CIMT increased by 0.014 mm (P = .04) [1]. Notably, major cardiovascular events occurred in 2.3% of patients on pactimibe versus 0.2% on placebo (P = .01) [1].

CAPTIVATE Trial Outcomes
Head-to-head
Major CV events: 2.3% (pactimibe) vs 0.2% (placebo), P = .01. LDL-C increase: 7.3% vs 1.4%.
Reported endpoint context; safety-related endpoint review
Phase 3 CAPTIVATE, 892 patients, familial hypercholesterolemia
Clinical Trial Atherosclerosis Pharmacodynamics

Pactimibe Sulfate (CS-505) Research Applications


In Vivo Efficacy in Atherosclerosis Models

Pactimibe sulfate is optimally used as a reference standard in studies requiring a dual ACAT1/2 inhibitor with demonstrated in vivo efficacy. In apoE-/- mice, 0.1% w/w CS-505 produced a 90% reduction in early lesions, significantly outperforming avasimibe's 40-50% reduction, despite equivalent plasma cholesterol lowering [1]. This makes it a benchmark compound for evaluating the contribution of direct ACAT inhibition in plaque macrophages versus systemic lipid lowering.

Comparative ACAT Isoform Selectivity Studies

The dual inhibition profile of pactimibe (ACAT1 IC50: 3.14 μM, ACAT2 IC50: 4.09 μM) serves as a critical comparator to selective ACAT1 inhibitors like K-604 (ACAT1 IC50: 0.041 μM) [1]. Head-to-head studies have revealed that selective ACAT1 inhibition, but not dual inhibition with pactimibe, increases collagen area (70%) and decreases macrophage area (64%) in apoE-/- mouse plaques, highlighting the distinct biological consequences of different ACAT inhibition profiles.

Oral Bioavailability & Formulation Studies

Pactimibe sulfate's design as a hemisulfate salt with low lipophilicity and high water solubility enables reliable oral dosing in rodent models. The compound achieves a maximal plasma concentration of 0.9 μg/mL in rats following a 10 mg/kg oral dose [1]. This predictable pharmacokinetic profile supports its use in studies investigating the relationship between systemic exposure and tissue-specific ACAT inhibition.

Translational Research with Clinical Benchmarking

The CAPTIVATE trial provides a clear clinical reference point for interpreting pactimibe's activity. The trial documented an 11.5-fold increase in major cardiovascular events (2.3% vs 0.2% placebo) and a 7.3% increase in LDL-C [1]. Any preclinical study aiming to translate findings with pactimibe must be interpreted within this established clinical framework, which underscores the compound's unique and paradoxical human pharmacodynamics.

Application
Selection Property
Validation Focus
Atherosclerosis model-response studies
Dual ACAT1/2 inhibition efficacy context
Plaque macrophage response, lesion regression endpoints
Isoform selectivity comparator studies
ACAT1 vs ACAT2 selectivity profile
Distinguish dual from selective ACAT1 pathway-response outcomes
Oral formulation exposure research
Hemisulfate salt, high solubility, low lipophilicity
Systemic exposure-model validation in rodent models
Translational research with clinical benchmarking
Documented clinical endpoint context
Interpret preclinical data against CAPTIVATE safety-related endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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